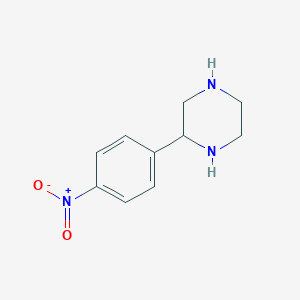

2-(4-Nitrophenyl)piperazine

Description

Significance of the Piperazine (B1678402) Scaffold in Medicinal Chemistry and Organic Synthesis

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the development of therapeutic agents. nih.govnih.gov Its unique structural and chemical properties make it a highly sought-after component in the design of new drug candidates. nih.govnih.gov

Piperazine and its derivatives exhibit a vast array of pharmacological activities, establishing their importance across numerous therapeutic areas. nih.govnih.govbenthamdirect.com The versatility of the piperazine nucleus allows for structural modifications that can lead to significant variations in medicinal potential. researchgate.net This has resulted in the development of piperazine-containing compounds with applications as:

Anticancer agents nih.govbenthamdirect.comresearchgate.net

Antimicrobial, antibacterial, and antifungal agents nih.govnih.govbenthamdirect.comresearchgate.netwisdomlib.org

Antiviral agents, including anti-HIV-1 inhibitors nih.govbenthamdirect.comresearchgate.net

Anti-inflammatory and analgesic drugs nih.govresearchgate.netwisdomlib.orgthieme-connect.com

Antidepressant, anxiolytic, and antipsychotic medications nih.govbenthamdirect.comnih.gov

Anticonvulsants nih.govbenthamdirect.com

Antidiabetic agents nih.govbenthamdirect.com

Antimalarial drugs nih.govbenthamdirect.com

Cognition enhancers nih.govbenthamdirect.comresearchgate.net

Cardioprotective agents researchgate.netbohrium.com

The following table provides a summary of the diverse pharmacological activities associated with piperazine derivatives:

Table 1: Pharmacological Activities of Piperazine Derivatives| Pharmacological Activity | References |

|---|---|

| Anticancer | nih.govbenthamdirect.comresearchgate.net |

| Antimicrobial/Antibacterial/Antifungal | nih.govnih.govbenthamdirect.comresearchgate.netwisdomlib.org |

| Antiviral/Anti-HIV-1 | nih.govbenthamdirect.comresearchgate.net |

| Anti-inflammatory/Analgesic | nih.govresearchgate.netwisdomlib.orgthieme-connect.com |

| CNS (Antidepressant, Anxiolytic, Antipsychotic) | nih.govbenthamdirect.comnih.gov |

| Anticonvulsant | nih.govbenthamdirect.com |

| Antidiabetic | nih.govbenthamdirect.com |

| Antimalarial | nih.govbenthamdirect.com |

| Cognition Enhancing | nih.govbenthamdirect.comresearchgate.net |

| Cardioprotective | researchgate.netbohrium.com |

The piperazine scaffold is widely recognized as a "privileged structure" in medicinal chemistry. nih.govnih.govresearchgate.net This designation is due to its frequent appearance in a multitude of approved drugs and its ability to interact with various biological targets. researchgate.net The physicochemical properties of the piperazine ring, such as its basicity, solubility, and conformational flexibility, make it a valuable tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov Its two nitrogen atoms provide sites for substitution, allowing for the creation of diverse chemical libraries for drug screening. researchgate.net Furthermore, the piperazine ring can enhance a molecule's water solubility and oral bioavailability, which are crucial for effective drug delivery. nih.govbohrium.com

Broad Pharmacological Relevance of Piperazine Derivatives

Overview of the 4-Nitrophenyl Moiety in Chemical Compounds and its Contribution to Reactivity and Biological Activity

The 4-nitrophenyl group, a benzene (B151609) ring substituted with a nitro group at the para position, significantly influences the chemical and biological properties of the compounds in which it is present. nih.gov

The nitro group is strongly electron-withdrawing, which has a profound effect on the reactivity of the molecule. cymitquimica.com This electron-withdrawing nature enhances the electrophilicity of the phenyl ring, making it more susceptible to nucleophilic attack. In the context of 2-(4-nitrophenyl)piperazine, this can influence reactions at the piperazine nitrogens.

From a biological standpoint, the 4-nitrophenyl moiety can contribute to a compound's activity in several ways. It has been implicated in the biological activity of various compounds, including those with potential as anticancer agents. The nitro group can undergo reduction in biological systems to form an amino group, which can then interact with enzymes and receptors. Additionally, the presence of the 4-nitrophenyl group can impact a compound's ability to interact with biological targets through mechanisms like DNA alkylation, potentially leading to cytotoxic effects in cancer cells. In some instances, derivatives of 4-nitrophenol (B140041) are used as substrates in enzyme assays due to the color change that occurs upon enzymatic cleavage. wikipedia.orgsolubilityofthings.com

The synthesis of derivatives of this compound often utilizes 1-(4-nitrophenyl)piperazine (B103982) as a starting material. scispace.comlew.rowiley.com For instance, it can be reacted with various reagents to produce a range of derivatives with potential therapeutic applications. scispace.comlew.rowiley.com

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-13(15)9-3-1-8(2-4-9)10-7-11-5-6-12-10/h1-4,10-12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRUGVIJFUXWFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405534 | |

| Record name | 2-(4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137684-53-8 | |

| Record name | 2-(4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Nitrophenyl Piperazine and Its Derivatives

Strategies for Core Synthesis and Functionalization

The foundational strategies involve multi-step synthetic routes that build upon the commercially available starting material, 1-(4-nitrophenyl)piperazine (B103982). This approach allows for the systematic construction of a key intermediate that serves as a versatile platform for further modification.

The synthesis typically commences with 1-(4-nitrophenyl)piperazine as the primary building block. scispace.comwiley.com A common initial step is the reaction of 1-(4-nitrophenyl)piperazine with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate. scispace.comwiley.comlew.ro This reaction is generally carried out in a solvent like acetone (B3395972) in the presence of a base, for instance, potassium carbonate (K₂CO₃), at room temperature. scispace.comwiley.com The process yields ethyl 2-[4-(4-nitrophenyl)piperazin-1-yl]acetate, the first key intermediate in the synthetic sequence. scispace.comwiley.comlew.ro

The ethyl ester intermediate, ethyl 2-[4-(4-nitrophenyl)piperazin-1-yl]acetate, is subsequently converted into a more reactive derivative for further functionalization. scispace.comwiley.com This is achieved through hydrazinolysis, where the ester is treated with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O) in an ethanol (B145695) solution. scispace.comwiley.comlew.ro This reaction produces 2-[4-(4-nitrophenyl)piperazin-1-yl]acetohydrazide. scispace.comlew.ro This acetohydrazide is a crucial intermediate, serving as the direct precursor for a wide array of derivatives, including hydrazones and various heterocyclic systems. lew.roresearchgate.net

Multi-Step Synthesis Approaches Employing 1-(4-Nitrophenyl)piperazine

Derivatization and Structural Modification Techniques

With the key acetohydrazide intermediate in hand, chemists can employ several techniques to create a diverse library of 2-(4-Nitrophenyl)piperazine derivatives. These methods focus on reacting the terminal hydrazide group to introduce new functionalities and ring systems.

A prominent derivatization pathway is the synthesis of hydrazones. researchgate.netanadolu.edu.tr This is accomplished by reacting the 2-[4-(4-nitrophenyl)piperazin-1-yl]acetohydrazide intermediate with a variety of substituted aromatic aldehydes. wiley.comresearchgate.net The reaction is typically a condensation reaction performed under reflux in ethanol, often with a catalytic amount of acetic acid. scispace.com This method allows for the introduction of different substituted phenyl rings, leading to a series of N'-(substituted-benzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)acetohydrazide derivatives. researchgate.netanadolu.edu.tr

Table 1: Examples of Synthesized Hydrazone Derivatives

| Reactant Aldehyde | Resulting Hydrazone Derivative |

|---|---|

| 4-Fluorobenzaldehyde | N′-(4-Fluorobenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)acetohydrazide wiley.com |

| 4-Methoxybenzaldehyde | N′-(4-Methoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)acetohydrazide wiley.com |

| 4-Hydroxybenzaldehyde | N′-(4-Hydroxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)acetohydrazide wiley.com |

| 2,4-Dichlorobenzaldehyde | N′-(2,4-Dichlorobenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)acetohydrazide wiley.com |

| 4-Cyanobenzaldehyde | N′-(4-Cyanobenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)acetohydrazide wiley.com |

| 4-(Trifluoromethyl)benzaldehyde | 2-(4-(4-Nitrophenyl)piperazin-1-yl)-N′-(4-(trifluoromethyl)benzylidene)acetohydrazide wiley.com |

| 4-(Dimethylamino)benzaldehyde | N′-(4-(Dimethylamino)benzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)acetohydrazide wiley.com |

Beyond simple hydrazones, the acetohydrazide intermediate can be used to form N-acylhydrazones by reacting it with compounds like isatin, salicylaldehyde, and furan-2-aldehyde. lew.ro

Another significant modification involves the synthesis of isothiocyanate derivatives. lew.ro This is achieved by refluxing the 2-[4-(4-nitrophenyl)piperazin-1-yl]acetohydrazide intermediate with a selected isothiocyanate, such as phenyl isothiocyanate or p-fluorophenyl isothiocyanate, in ethanol. lew.ro This reaction yields N-substituted-2-{[4-(4-nitrophenyl)piperazin-1-yl]acetyl}hydrazinecarbothioamide compounds. lew.ro

The isothiocyanate derivatives serve as precursors for another class of heterocyclic compounds: 1,2,4-triazol-3-thiols. lew.ro The synthesis involves the base-catalyzed cyclization of the N-substituted-2-{[4-(4-nitrophenyl)piperazin-1-yl]acetyl}hydrazinecarbothioamide. lew.ro Specifically, these compounds are treated with sodium hydroxide (B78521) (NaOH), which facilitates an intramolecular reaction to form the 5-substituted-4-phenyl-2-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-thione ring system. lew.ro This demonstrates a powerful method for constructing more complex heterocyclic structures from the initial piperazine (B1678402) core. lew.rozsmu.edu.ua

Table 2: Synthesis of Triazol-3-thiol Derivatives

| Intermediate | Reagent | Final Product |

|---|---|---|

| N-Phenyl-2-{[4-(4-nitrophenyl)piperazin-1-yl]acetyl}hydrazinecarbothioamide | NaOH | 4-Phenyl-2-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-5-thioxo-4,5-dihydro-1H-1,2,4-triazole lew.ro |

Synthesis of N-Phenylpiperazine Analogs

The synthesis of N-phenylpiperazine analogs often involves multi-step procedures commencing with a substituted acid, which is then converted to an oxirane intermediate. This intermediate subsequently reacts with 1-(4-nitrophenyl)piperazine to yield the target compounds. researchgate.net A series of N-(2-methoxyphenyl)piperazine and N-(2,3-dichlorophenyl)piperazine analogs have been prepared to explore their affinity for dopamine (B1211576) and serotonin (B10506) receptors. nih.gov These syntheses underscore the importance of the piperazine core in developing ligands for neurological targets. nih.gov

Another approach involves the reaction of chloroacetylchloride with benzylamine (B48309) to produce 2-chloro-N-benzylacetamide. This intermediate is then treated with an appropriate phenylpiperazine in the presence of potassium carbonate and potassium iodide to yield 2-[4-(aryl substituted) piperazin-1-yl]-N-benzylacetamides. arabjchem.org For instance, the synthesis of 2-[4-(4-Nitrophenyl) piperazin-1-yl]-N-benzylacetamide resulted in a 62% yield. arabjchem.org

Furthermore, N-phenylpiperazine derivatives containing a 1,3,4-thiadiazole (B1197879) ring have been synthesized. An example is the synthesis of 2-(4-(4-chlorophenyl)piperazin-1-yl)-N-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)acetamide, which was obtained with a 70% yield. rjptonline.org

| Compound Name | Starting Materials | Reagents/Conditions | Yield (%) | Reference |

| 2-[4-(4-Nitrophenyl) piperazin-1-yl]-N-benzylacetamide | 2-chloro-N-benzylacetamide, 4-Nitrophenylpiperazine | K₂CO₃, KI, acetonitrile | 62 | arabjchem.org |

| 2-(4-(4-chlorophenyl)piperazin-1-yl)-N-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)acetamide | 2-chloro-N-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)acetamide, 1-(4-chlorophenyl)piperazine | Not specified | 70 | rjptonline.org |

| N-(2-methoxyphenyl)piperazine analogs | Substituted acids, 1-(2-methoxyphenyl)piperazine | Multi-step synthesis via oxirane intermediate | Not specified | nih.gov |

| N-(2,3-dichlorophenyl)piperazine analogs | Substituted acids, 1-(2,3-dichlorophenyl)piperazine | Multi-step synthesis via oxirane intermediate | Not specified | nih.gov |

Incorporation into Polymeric Systems

The unique properties of the this compound moiety have been harnessed in materials science through its incorporation into polymeric systems. Methacrylic side-chain polymers based on 1-(4-nitrophenyl)piperazine have been synthesized to investigate their photophysical properties for potential applications in optoelectronic devices. nih.govacs.org

The synthesis typically begins with the preparation of a monomer, such as 2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl 2-methylprop-2-enoate. This is achieved by reacting 1-(4-nitrophenyl)piperazine with bromoethanol in the presence of potassium carbonate, followed by reaction with methacryloyl chloride. nih.gov The subsequent polymerization, often initiated by AIBN (2,2-azobisisobutyronitrile), results in polymers with varying properties depending on the comonomers used. nih.govacs.org For example, copolymerization with methyl methacrylate (B99206) (MMA) allows for tuning of the polymer's characteristics. nih.gov

The electrochemical reduction of the 4-nitrophenyl group to a 4-aminophenyl group on an electrode surface has also been explored, highlighting the potential for these polymers in sensor applications. researchgate.net

| Polymer | Monomers | Yield (%) | Glass Transition Temperature (Tg) | Molecular Weight (Mw) | Polydispersity Index (Mw/Mn) | Reference |

| OK1 | 2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl 2-methylprop-2-enoate, Methyl methacrylate | Not specified | 109 °C | 33 kDa | 1.6 | nih.govacs.org |

| OK2 | Not specified | 65 | 148 °C | 32 kDa | 1.7 | nih.govacs.org |

| OK3 | 2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl 2-methylprop-2-enoate, Methyl methacrylate (1:3 molar ratio) | 72 | 112 °C | 35 kDa | 1.85 | nih.govacs.org |

Formation of Bis(pyrazole-benzofuran) Hybrids with Piperazine Linker

A novel class of compounds, bis(pyrazole-benzofuran) hybrids, has been synthesized utilizing a piperazine linker to connect two benzofuran-pyrazole moieties. The synthesis commences with the preparation of a bis(benzofuran-enaminone) hybrid linked by piperazine. ekb.egscite.aicu.edu.eg This key intermediate is synthesized by reacting bis(2-acetylbenzofuran) with dimethylformamide-dimethylacetal (DMF-DMA) under microwave irradiation. cu.edu.eg

The resulting bis(enaminone) serves as a versatile precursor for the construction of bis(pyrazole) derivatives. For instance, reaction with hydrazonyl chlorides via a 1,3-dipolar cycloaddition reaction affords bis(1,3,4-trisubstituted pyrazoles). Alternatively, treatment with hydrazine hydrate or phenyl hydrazine yields the corresponding bis(1H-pyrazolyl)benzofuran derivatives. One notable derivative, 1,4-Bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine, has demonstrated significant antibacterial efficacy. These hybrid molecules are of interest due to their potential as inhibitors of bacterial biofilm formation and MurB inhibitors. acs.org

Synthesis of Naphthalene-Based Piperazine Conjugates

Naphthalene-based piperazine conjugates represent another important class of compounds with potential biological activities. researchgate.netresearchgate.net The synthesis of these conjugates often involves the coupling of a naphthalene-containing moiety with a piperazine derivative. For instance, a series of naphthalene-piperazine conjugates have been synthesized and evaluated for their antibacterial properties. researchgate.net

In one approach, ketone derivatives are first obtained by reacting 4-fluoroacetophenone with an appropriate secondary amine. acs.orgnih.gov A Claisen-Schmidt condensation reaction between these ketones and either 1-naphthaldehyde (B104281) or 2-naphthaldehyde (B31174) then yields the target naphthalene-chalcone hybrids containing a piperazine ring. acs.orgnih.gov These syntheses highlight the modularity of this approach, allowing for the creation of a library of compounds with diverse substitutions on both the naphthalene (B1677914) and piperazine rings. acs.orgnih.gov

Another strategy involves the structural combination of a lipophilic 2-naphthyl(phenyl)methyl moiety with a polar N-aryl-/N-(substituted)phenyl-/N-benzyl-/N-diphenylmethylpiperazine group, connected by a linker. mdpi.com

Preparation of Acyl-Functionalized Piperazines

Acyl-functionalized piperazines are synthesized to study their conformational behavior and as intermediates for more complex molecules. nih.gov The synthesis of N-acylated-N'-arylated derivatives can be achieved by reacting 1-(4-nitrophenyl)piperazine with various benzoyl chlorides in anhydrous tetrahydrofuran (B95107) (THF) using triethylamine (B128534) as a base. nih.gov This method provides access to a range of compounds with yields from 37% to 98%. nih.gov

The functionalization of the piperazine ring is a common strategy in drug discovery. mdpi.combeilstein-journals.org For example, piperazinyl amides of 18β-glycyrrhetinic acid have been prepared through the amidation of 1-Boc-piperazine with 3-acetyl-18β-glycyrrhetinic acid, followed by N-Boc deprotection. nih.gov This highlights the utility of protecting group strategies in the synthesis of complex piperazine derivatives. nih.gov

| Reactants | Reagents/Conditions | Product Type | Yield (%) | Reference |

| 1-(4-Nitrophenyl)piperazine, Benzoyl chlorides | Triethylamine, Anhydrous THF | N-acylated-N'-arylated piperazines | 37-98 | nih.gov |

| 3-acetyl-18β-glycyrrhetinic acid, 1-Boc-piperazine | Amidation, followed by N-Boc deprotection | Piperazinyl amides of 18β-glycyrrhetinic acid | Not specified | nih.gov |

Chemical Synthesis of Olmutinib (B560107) Derivatives Incorporating Nitrophenyl Moieties

Olmutinib, a third-generation EGFR tyrosine kinase inhibitor, has served as a template for the design and synthesis of new derivatives with potential anticancer activity. researchgate.netnih.govacs.org In the pursuit of novel EGFR inhibitors, derivatives of olmutinib incorporating nitrophenyl moieties have been synthesized. mdpi.com

The design strategy for these derivatives often involves retaining the core thieno[2,3-d]pyrimidine (B153573) scaffold while introducing modifications to the side chains. nih.govmdpi.com For example, the phenylpiperazine structure of some inhibitors has been replaced with an anisidine side chain. nih.gov The synthesis of these compounds allows for the exploration of structure-activity relationships, investigating the impact of different acrylamide (B121943) moieties and other substituents on the inhibitory activity against cancer cell lines. nih.gov The introduction of a 4-nitrophenyl group in some derivatives was found to influence their cytotoxic potency. mdpi.com

Advanced Synthetic Approaches

The synthesis of functionalized piperazines is continuously evolving, with a focus on developing more efficient and selective methods. mdpi.comnsf.gov Microwave-assisted synthesis has emerged as a powerful tool, enabling the rapid and high-yield synthesis of complex heterocyclic systems. scite.aicu.edu.eg For instance, the synthesis of bis(benzofuran-enaminone) hybrids and their subsequent conversion to bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) has been successfully achieved using microwave irradiation. scite.aicu.edu.eg

Furthermore, direct C-H functionalization of the piperazine ring represents a significant advancement in synthetic methodology. beilstein-journals.orgnsf.gov This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route to novel piperazine derivatives. nsf.gov Strategies involving photoredox catalysis have been successfully employed for the α-C–H arylation, vinylation, and heteroarylation of piperazines. beilstein-journals.org These advanced synthetic approaches open up new avenues for the creation of diverse and complex piperazine-containing molecules for various applications.

Continuous Flow Synthesis Methodologies

Continuous flow chemistry has emerged as a powerful technology for the synthesis of pharmaceutical intermediates, offering advantages in safety, efficiency, and scalability over traditional batch processing. nih.gov For the synthesis of piperazine derivatives, particularly C-2 substituted piperazines, flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing exothermic reactions and minimizing byproduct formation. vulcanchem.comsmolecule.com

Recent advancements in photoredox catalysis have been successfully integrated into continuous flow systems for the C-H functionalization of heterocyclic compounds. nih.gov A notable approach, termed the CarboxyLic Amine Protocol (CLAP), utilizes a visible-light photoredox catalyst to construct 2-substituted piperazines from glycine (B1666218) derivatives and aldehydes. tcichemicals.com This method is advantageous as it can be performed in either batch or continuous flow setups, providing flexibility in production scale. tcichemicals.com The reaction involves the formation of an imine intermediate, followed by a photoinitiated decarboxylative annulation to yield the 2-substituted piperazine. tcichemicals.com

Another strategy involves the direct C-H arylation of piperazines using photoredox catalysis, although this can be challenging and sometimes results in low yields. acs.org The translation of such batch reactions to continuous flow systems can overcome limitations like light penetration in larger batch reactors, as described by the Beer-Lambert law, thus improving reaction efficiency and yield. nih.govnih.gov Studies on scaling up piperazine derivative synthesis have demonstrated the capability of automated continuous flow reactors to achieve high throughput and yields. vulcanchem.com For instance, a 2021 study on scaling up piperazine derivatives reported achieving an 85% yield with a throughput of 50 kg/day . vulcanchem.com Similarly, a 2022 study on the continuous flow synthesis of 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine demonstrated a 92% yield with a residence time of just 15 minutes.

These methodologies, while not explicitly documented for this compound, are directly applicable to the synthesis of 2-arylpiperazines and represent the current state-of-the-art for producing such scaffolds. acs.orgresearchgate.net

Table 1: Examples of Continuous Flow Synthesis for Structurally Related Piperazine Derivatives

| Reaction Type | Key Reagents/Catalyst | Reported Conditions | Key Benefit | Reference |

|---|---|---|---|---|

| Photocatalytic Decarboxylative Annulation (CLAP) | Ir[(ppy)2(dtbbpy)]PF6, N-(2-aminoethyl)-N-benzylglycine, Aldehyde | Blue LED irradiation, Room Temperature | Applicable to both batch and continuous flow | tcichemicals.com |

| General Piperazine Derivative Scaling | Automated synthesis system | Not specified | High throughput (50 kg/day), 85% yield | vulcanchem.com |

| Chloroacetylation of 1-(4-nitrophenyl)piperazine | 1-(4-nitrophenyl)piperazine, Chloroacetyl chloride | 50°C, 15 min residence time in THF | Reduced reaction time, 92% yield | |

| C-N Bond Formation (Reductive Amination) | Aldehyde intermediate, Piperazine, 5% Pt/C catalyst | H-Cube® reactor, 0.5 mL/min flow rate | High conversion and selectivity | mdpi.com |

Co-crystallization Techniques for Salt Preparation

Co-crystallization is a well-established technique in pharmaceutical sciences to enhance the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and dissolution rate, by forming multi-component crystalline solids. ub.edu This is achieved by combining the API with a benign co-former, often through hydrogen bonding. In the case of piperazine derivatives, the basic nitrogen atoms are ideal sites for forming salts with acidic co-formers. researchgate.net

While specific co-crystal studies on this compound are not prominent in the literature, extensive research on its isomer, 1-(4-Nitrophenyl)piperazine , provides valuable insight into the applicable techniques. Crystal structures of numerous molecular salts containing the 4-(4-nitrophenyl)piperazin-1-ium cation have been reported, showcasing the versatility of this approach. iucr.orgnih.goviucr.orgresearchgate.net

Common methods for preparing these salts include solution-based techniques and mechanochemistry.

Solution-based co-crystallization is a widely used method where the piperazine derivative and the co-former are dissolved in a suitable solvent or solvent mixture, and the co-crystal salt is obtained upon slow evaporation or cooling. iucr.org For example, salts of 1-(4-nitrophenyl)piperazine have been successfully prepared by co-crystallization from methanol/ethyl acetate (B1210297) solutions with various carboxylic acids. iucr.orgresearchgate.net

Mechanochemical synthesis , such as grinding or kneading, offers a more sustainable and often faster alternative to solution-based methods by reducing or eliminating the need for bulk solvents. mdpi.comresearchgate.netnih.gov This technique has been used to prepare co-crystals of melatonin (B1676174) with piperazine by kneading the components with a few drops of ethanol. rsc.org

The selection of the co-former is critical. A wide range of carboxylic acids have been used to form stable salts with the 1-(4-nitrophenyl)piperazine isomer, demonstrating the robustness of this method. The resulting salts are characterized by strong N—H···O hydrogen bonds between the protonated piperazinium cation and the carboxylate anion of the co-former, which organizes the components into well-defined supramolecular structures. iucr.orgnih.goviucr.org

Table 2: Examples of Co-crystal Salts of 1-(4-Nitrophenyl)piperazine

| Co-former (Acid) | Crystallization Method/Solvent | Resulting Salt Form | Reference |

|---|---|---|---|

| Benzoic Acid | Co-crystallization from methanol/ethyl acetate | 4-(4-nitrophenyl)piperazin-1-ium benzoate (B1203000) monohydrate | iucr.orgresearchgate.net |

| 3,5-Dinitrosalicylic Acid | Co-crystallization from methanol/ethyl acetate | 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate | iucr.orgresearchgate.net |

| 2-Chlorobenzoic Acid | Not specified | 4-(4-nitrophenyl)piperazin-1-ium 2-chlorobenzoate | iucr.org |

| 2-Bromobenzoic Acid | Not specified | 4-(4-nitrophenyl)piperazin-1-ium 2-bromobenzoate (B1222928) hemihydrate | iucr.org |

| 2-Iodobenzoic Acid | Not specified | 4-(4-nitrophenyl)piperazin-1-ium 2-iodobenzoate (B1229623) hemihydrate | iucr.org |

| 4-Fluorobenzoic Acid | Not specified | bis[4-(4-nitrophenyl)piperazin-1-ium] bis(4-fluorobenzoate) trihydrate | nih.gov |

| 3,5-Dinitrobenzoic Acid | Not specified | 4-(4-nitrophenyl)piperazin-1-ium 3,5-dinitrobenzoate | nih.gov |

Spectroscopic and Crystallographic Characterization of 2 4 Nitrophenyl Piperazine Compounds

Advanced Spectroscopic Analyses for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity, purity, and conformational features of synthesized 2-(4-nitrophenyl)piperazine compounds. Each technique offers unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural verification of this compound derivatives. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of protons and carbons within the molecule.

In ¹H NMR spectra recorded in CDCl₃, the protons of the 4-nitrophenyl group typically appear as two distinct multiplets or doublets in the aromatic region. The two protons ortho to the nitro group generally resonate downfield, around δ 8.11-8.15 ppm, while the two protons meta to the nitro group appear further upfield, at approximately δ 6.80-6.85 ppm. nih.govresearchgate.net The protons on the piperazine (B1678402) ring exhibit signals in the range of δ 2.60 to 3.80 ppm. nih.govresearchgate.net For instance, in 3-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-ol, the piperazine protons appear as multiplets at δ 3.53-3.44 and 2.60 ppm. nih.gov

¹³C NMR spectra provide complementary information. The carbon atoms of the 4-nitrophenyl ring show characteristic signals, with the carbon bearing the nitro group appearing highly deshielded. In derivatives like 3-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-ol, the aromatic carbons resonate at approximately δ 154.7, 138.5, 125.9 (2C), and 112.7 (2C). nih.gov The piperazine ring carbons are typically found in the δ 46-53 ppm region. nih.gov

NMR studies, particularly temperature-dependent measurements, have revealed complex conformational behavior in solution. researchgate.netconicet.gov.ar For N-acyl-N'-(4-nitrophenyl)piperazines, the restricted rotation around the amide C-N bond leads to the existence of syn and anti rotamers, which can be observed as distinct sets of signals at low temperatures. researchgate.netconicet.gov.ar Furthermore, the interconversion of the piperazine ring's chair conformations can also lead to signal broadening or the appearance of multiple signals in the NMR spectra. researchgate.netconicet.gov.ar

Table 1: Selected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 3-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-ol | CDCl₃ | 8.11 (d, 2H), 6.80 (d, 2H), 3.87-3.84 (m, 3H), 3.53-3.44 (m, 4H), 2.60 (m, 6H), 1.70 (m, 2H) | 154.7, 138.5, 125.9 (2C), 112.7 (2C), 58.3, 52.7 (2C), 52.4, 46.9 (2C), 28.7 | nih.gov |

| 5-Methyl-2-((4-(4-nitrophenyl)piperazin-1-yl)methyl)phenol | CDCl₃ | 10.27 (s, 1H), 6.63-6.91 (m, 7H), 3.75 (s, 2H), 3.47 (t, 4H), 2.72 (t, 4H), 2.30 (s, 3H) | 157.19, 154.56, 139.44, 138.96, 128.74, 125.94, 116.94, 113.09, 61.08, 51.95, 47.09, 21.25 | acs.org |

| 2-(4-(4-Nitrophenyl)piperazin-1-yl)-N-(5-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide | DMSO-d₆ | 8.62 (s, 1H), 8.11 (dd, 2H), 8.08–8.05 (m, 2H), 8.04 (s, 1H), 7.88–7.82 (m, 1H), 7.69–7.62 (m, 1H), 7.48 (d, 1H), 7.43–7.38 (m, 1H), 3.71 (dd, 4H), 3.22 (dd, 4H) | 170.32, 160.37, 158.24, 153.55, 148.43, 143.27, 139.76, 137.89, 132.39, 129.79, 125.36, 121.89, 120.22, 116.95, 116.03, 114.19, 108.99, 61.01, 53.34, 47.24 | uva.nl |

Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is indispensable for determining the exact molecular weight and confirming the elemental composition of this compound derivatives. uva.nlacs.org The electrospray ionization (ESI) technique is commonly employed, typically yielding the protonated molecular ion [M+H]⁺. uva.nlacs.orgnih.gov The measured mass-to-charge ratio (m/z) is compared to the calculated value, with agreement within a few parts per million (ppm) providing strong evidence for the proposed chemical formula. uva.nlnih.gov

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound Derivatives

| Compound | Ion | Calculated m/z | Found m/z | Reference |

| 2-(4-(4-Nitrophenyl)piperazin-1-yl)-N-(5-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide | [M+H]⁺ | 492.1336 | 492.1332 | uva.nl |

| N'-(4-Fluorobenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)acetohydrazide | [M+H]⁺ | 399.1626 | 399.1623 | nih.gov |

| (E)-1-(1-(4-Nitrophenyl)piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one oxime | [M+H]⁺ | 397.1988 | 397.1985 | acs.org |

FT-IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound derivatives, the most prominent bands are associated with the nitro group. The asymmetric (νas) and symmetric (νs) stretching vibrations of the NO₂ group typically appear as strong bands around 1500-1530 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

Other significant vibrations include the C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic C-H stretching of the piperazine ring (around 2800-3000 cm⁻¹). The C-N stretching vibrations of the piperazine ring are also identifiable, often appearing in the 1200-1350 cm⁻¹ region. acs.org For derivatives containing other functional groups, such as hydroxyl (O-H) or carbonyl (C=O), their characteristic bands are also observed, for example, a broad O-H stretch around 3300-3600 cm⁻¹ or a sharp C=O stretch around 1650-1700 cm⁻¹. nih.gov

Table 3: Characteristic FT-IR Vibrational Frequencies (cm⁻¹) for this compound Derivatives

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

| Nitro (NO₂) Group | Asymmetric Stretch | 1504 - 1527 | nih.gov |

| Nitro (NO₂) Group | Symmetric Stretch | 1303 - 1348 | |

| Piperazine Ring | C-H Stretch | 2835 | |

| Piperazine Ring | C-N-C Stretch | ~1240 - 1325 | acs.org |

| Aromatic Ring | C-H Stretch | 3035 - 3070 | |

| Amide (in derivatives) | N-H Stretch | ~3270 | |

| Amide (in derivatives) | C=O Stretch | 1681 - 1693 |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For derivatives of this compound, the spectra are characterized by absorptions arising from π–π* and n–π* transitions. acs.org In a study of 5-methyl-2-((4-(4-nitrophenyl)piperazin-1-yl)methyl)phenol dissolved in DMF, absorption bands were observed at 277 nm and 369 nm, which were attributed to π–π* and n–π* transitions, respectively. acs.org A distinct third band was observed at a longer wavelength of 430 nm, which was specifically assigned to an intraligand transition associated with the nitro group. acs.org

Raman spectroscopy is a powerful tool for the structural characterization of polymeric materials incorporating the this compound moiety. nih.gov In a study of methacrylic polymers with 1-(4-nitrophenyl)piperazine (B103982) side chains, Raman spectra were used to identify characteristic vibrational modes. nih.gov

The symmetric and asymmetric stretching vibrations of the nitro group were observed at approximately 1320 cm⁻¹ and 1585 cm⁻¹, respectively. nih.gov The spectra also clearly showed bands related to the polymer backbone, such as those for polymethylmethacrylate (PMMA) at 853 cm⁻¹ (δ(CH₂)) and 1100 cm⁻¹ (ν(C–C) skeletal mode). nih.gov In some polymers, the nitro group vibrations appeared as doublets. acs.org The technique proved sensitive enough to detect structural differences between polymers, such as the presence or absence of an ethylene (B1197577) linker between the piperazine ring and the main polymer chain, which resulted in significant spectral variations. nih.gov

Table 4: Key Raman Shifts (cm⁻¹) for Methacrylic Polymers Containing 1-(4-Nitrophenyl)piperazine

| Polymer System | NO₂ Symmetric Stretch (cm⁻¹) | NO₂ Asymmetric Stretch (cm⁻¹) | PMMA Backbone Bands (cm⁻¹) | Reference |

| OK1, OK2, OK3 | ~1320 | ~1585 | 853, 1100, 1236 | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

X-ray Crystallography and Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of molecules in the solid state. Several crystal structures of salts and derivatives of this compound have been reported, providing detailed insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions. acs.org

These compounds often crystallize as salts with various organic or inorganic acids. For example, co-crystallization with benzoic acid and 3,5-dinitrosalicylic acid yielded the corresponding molecular salts, C₁₀H₁₄N₃O₂·C₇H₅O₂·H₂O and C₁₀H₁₄N₃O₂·C₇H₃N₂O₇, respectively. A series of six 4-(4-nitrophenyl)piperazin-1-ium salts with different p-substituted benzoates have been structurally characterized. Most of these salts crystallized in the triclinic space group P-1, while one, the 4-methoxybenzoate (B1229959) hemihydrate, crystallized in the monoclinic space group P2₁/c. Similarly, the derivative 5-methyl-2-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}phenol was found to crystallize in the monoclinic space group P2₁/c. acs.org

Table 5: Crystallographic Data for Selected this compound Derivatives and Salts

| Compound | Formula | Crystal System | Space Group | Reference |

| 4-(4-Nitrophenyl)piperazin-1-ium benzoate (B1203000) monohydrate | C₁₀H₁₄N₃O₂·C₇H₅O₂·H₂O | Not specified in snippet, but part of a series mostly in P-1 | Not specified in snippet | |

| 4-(4-Nitrophenyl)piperazin-1-ium 4-bromobenzoate (B14158574) dihydrate | C₁₀H₁₄N₃O₂⁺·C₇H₄BrO₂⁻·2H₂O | Triclinic | P-1 | |

| 4-(4-Nitrophenyl)piperazin-1-ium 4-methoxybenzoate hemihydrate | 2C₁₀H₁₄N₃O₂⁺·2C₈H₇O₃⁻·H₂O | Monoclinic | P2₁/c | |

| 5-Methyl-2-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}phenol | C₁₈H₂₁N₃O₃ | Monoclinic | P2₁/c | acs.org |

Single-Crystal X-ray Diffraction of this compound Salts and Derivatives

The formation of salts with various organic and inorganic acids leads to distinct crystal packing arrangements. Co-crystallization of N-(4-nitrophenyl)piperazine with benzoic acid yields a monohydrated benzoate salt, while co-crystallization with 3,5-dinitrosalicylic acid results in the 2-carboxy-4,6-dinitrophenolate salt. iucr.orgnih.gov Studies on salts with hydrogen succinate (B1194679), 4-aminobenzoate (B8803810), 2-(4-chlorophenyl)acetate, and 2,3,4,5,6-pentafluorobenzoate also demonstrate diverse crystalline structures. nih.govresearchgate.net The conformation of the cation in these salts is dictated by the disposition of the exocyclic N-C bond of the piperazine ring (axial or equatorial) and the twist around the N-C bond connecting the piperazine and 4-nitrophenyl rings. nih.govresearchgate.netresearchgate.net

In derivatives such as 1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941), the molecule consists of a central piperazine ring in a chair conformation with benzoyl and nitrophenyl groups attached to the different nitrogen atoms. iucr.org The crystal structures of several 4-(4-nitrophenyl)piperazin-1-ium salts with various benzoate anions have been determined, revealing that many crystallize in the triclinic P-1 space group, while some, like the 4-methoxybenzoate hemihydrate, crystallize in the monoclinic P21/c space group and may exhibit disorder in the nitro group. csic.esiucr.org Isostructurality has also been observed, for example, between the 4-bromobenzoate and 4-iodobenzoate (B1621894) dihydrate salts. csic.esiucr.org

Table 1: Crystallographic Data for Selected this compound Salts and Derivatives

| Compound | Formula | Crystal System | Space Group | Z' | Ref. |

|---|---|---|---|---|---|

| 4-(4-nitrophenyl)piperazin-1-ium trifluoroacetate (B77799) | C₁₀H₁₄N₃O₂⁺·C₂F₃O₂⁻ | Orthorhombic | Pna2₁ | 1 | nih.gov |

| 4-(4-nitrophenyl)piperazin-1-ium trichloroacetate (B1195264) | C₁₀H₁₄N₃O₂⁺·C₂Cl₃O₂⁻ | Monoclinic | P2₁/c | 1 | nih.gov |

| 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate | C₁₀H₁₄N₃O₂⁺·C₇H₅O₂⁻·H₂O | Triclinic | P-1 | 1 | iucr.orgnih.gov |

| 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate | C₁₀H₁₄N₃O₂⁺·C₇H₃N₂O₇⁻ | Monoclinic | P2₁/c | 1 | iucr.orgnih.gov |

| 4-(4-nitrophenyl)piperazinium hydrogen succinate | C₁₀H₁₄N₃O₂⁺·C₄H₅O₄⁻ | Triclinic | P-1 | 1 | nih.govresearchgate.net |

| 4-(4-nitrophenyl)piperazinium 4-aminobenzoate monohydrate | C₁₀H₁₄N₃O₂⁺·C₇H₆NO₂⁻·H₂O | Triclinic | P-1 | 1 | nih.govresearchgate.net |

| 4-(4-nitrophenyl)piperazinium 2-(4-chlorophenyl)acetate | C₁₀H₁₄N₃O₂⁺·C₈H₆ClO₂⁻ | Triclinic | P-1 | 1 | nih.govresearchgate.net |

| 4-(4-nitrophenyl)piperazinium 2,3,4,5,6-pentafluorobenzoate | C₁₀H₁₄N₃O₂⁺·C₇F₅O₂⁻ | Triclinic | P-1 | 1 | nih.govresearchgate.net |

| 1-benzoyl-4-(4-nitrophenyl)piperazine | C₁₇H₁₇N₃O₃ | Orthorhombic | Pna2₁ | 2 | iucr.org |

| 4-(4-nitrophenyl)piperazin-1-ium 4-bromobenzoate dihydrate | C₁₀H₁₄N₃O₂⁺·C₇H₄BrO₂⁻·2H₂O | Triclinic | P-1 | 1 | csic.esiucr.org |

| 4-(4-nitrophenyl)piperazin-1-ium 4-methoxybenzoate hemihydrate | 2C₁₀H₁₄N₃O₂⁺·2C₈H₇O₃⁻·H₂O | Monoclinic | P2₁/c | 1 | csic.esiucr.org |

Analysis of Supramolecular Interactions, including Hydrogen Bonding and π-π Stacking

The crystal packing of this compound compounds is significantly influenced by a variety of supramolecular interactions, primarily hydrogen bonding and, in some cases, π-π stacking. These non-covalent interactions play a crucial role in the formation of one-, two-, or three-dimensional networks in the solid state.

Hydrogen bonds of the N-H···O and O-H···O types are dominant in the crystal structures of 4-(4-nitrophenyl)piperazinium salts, linking cations and anions into extended chains or sheets. nih.goviucr.orgnih.govresearchgate.net For example, in the salts with hydrogen succinate and 4-aminobenzoate, strong N-H···O hydrogen bonds are augmented by O-H···O interactions. nih.govresearchgate.net In the benzoate monohydrate salt, a combination of O-H···O, N-H···O, and C-H···O hydrogen bonds creates sheet-like structures. iucr.orgnih.gov The supramolecular assembly in the 2-carboxy-4,6-dinitrophenolate salt is a three-dimensional network generated by these same types of hydrogen bonds. iucr.orgnih.gov

In addition to classical hydrogen bonds, weaker C-H···π interactions are also observed. researchgate.netnih.goviucr.org In the 4-(4-nitrophenyl)piperazin-1-ium salicylate (B1505791) salt, a C-H···π interaction occurs between a hydrogen atom on the piperazine ring and the phenyl ring of the salicylate anion. nih.gov

Aromatic π-π stacking interactions are another important feature in some of these crystal structures, contributing to the stability of the crystal lattice. nih.govnih.govresearchgate.netnih.govresearchgate.net In the 4-(4-nitrophenyl)piperazinium 2-(4-chlorophenyl)acetate salt, π-π stacking is observed between inversion-related 4-nitrophenyl groups. nih.govresearchgate.netresearchgate.net Similarly, the trifluoroacetate and trichloroacetate salts exhibit supramolecular assemblies based on chain-of-rings motifs supported by aromatic π-π interactions. nih.gov In the salicylate salt, π-π stacking involves the salicylate anion and the piperazinium cation of adjacent units. nih.gov However, it is noteworthy that aromatic π-π stacking interactions are absent in the benzoate monohydrate and 2-carboxy-4,6-dinitrophenolate salts. iucr.orgnih.gov

Table 2: Supramolecular Interactions in Selected this compound Salts

| Compound | Dominant Hydrogen Bonding | π-π Stacking | Supramolecular Assembly | Ref. |

|---|---|---|---|---|

| 4-(4-nitrophenyl)piperazinium hydrogen succinate | N-H···O, O-H···O | Not specified | Double chains | nih.govresearchgate.net |

| 4-(4-nitrophenyl)piperazinium 2-(4-chlorophenyl)acetate | N-H···O | Present | Inversion-related cation dimers | nih.govresearchgate.netresearchgate.net |

| 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate | O-H···O, N-H···O, C-H···O | Absent | Sheets | iucr.orgnih.gov |

| 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate | O-H···O, N-H···O, C-H···O | Absent | 3D network | iucr.orgnih.gov |

| 4-(4-nitrophenyl)piperazin-1-ium trifluoroacetate | N-H···O | Present | 1D chain-of-rings | nih.gov |

| 4-(4-nitrophenyl)piperazin-1-ium trichloroacetate | N-H···O | Present | 1D chain-of-rings | nih.gov |

| 4-(4-nitrophenyl)piperazin-1-ium salicylate | N-H···O, C-H···π | Present | Propagating chains | nih.gov |

Investigation of Conformational Behavior in Solution via NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational dynamics of molecules in solution. For N-acylated piperazine derivatives, including those with a 4-nitrophenyl group, temperature-dependent ¹H NMR spectroscopy reveals complex conformational behavior. nih.govrsc.org

These compounds often exist as a mixture of conformers at room temperature due to two main phenomena: the restricted rotation around the C-N amide bond, which has partial double-bond character, and the chair-to-chair interconversion of the piperazine ring. nih.govrsc.org These processes often have different energy barriers, leading to the observation of two distinct coalescence points in the NMR spectra as the temperature is varied. nih.gov

For instance, in mono-N-benzoylated piperazines, four separate signals for the NCH₂ protons of the piperazine ring are often observed at room temperature. nih.govrsc.org This indicates that both the amide bond rotation and the ring inversion are slow on the NMR timescale. As the temperature is increased, these signals broaden and eventually coalesce into a single signal as the conformational exchange becomes rapid. nih.gov The activation energy barriers (ΔG‡) for these processes can be calculated from the coalescence temperatures and are typically in the range of 56 to 80 kJ/mol. nih.govresearchgate.net In most cases, the energy barrier for the amide bond rotation is higher than that for the piperazine ring inversion. nih.gov

The presence of an aryl substituent, such as the 4-nitrophenyl group, on the second nitrogen atom of the piperazine ring has been found to reduce the rotational and inversion barriers compared to derivatives with a free secondary amine. nih.gov The electronic properties of substituents on the benzoyl group also influence these energy barriers, a relationship that can be analyzed through correlation with Hammett constants. nih.gov

For symmetrically N,N'-disubstituted piperazines, the ¹H NMR spectra can also show four independent signals for the piperazine protons at low temperatures, which coalesce into a single signal at higher temperatures. This is due to the interconversion between syn (cis) and anti (trans) rotamers resulting from the restricted rotation of the two amide bonds. nih.govrsc.org The conformational behavior is also dependent on the solvent used, as demonstrated by studies on a nitro-substituted compound in various deuterated solvents. researchgate.net

Table 3: Conformational Dynamics of N-Acylated this compound Derivatives from NMR Studies

| Phenomenon | Observation in ¹H NMR | Influencing Factors | Energy Barrier (ΔG‡) | Ref. |

|---|---|---|---|---|

| Amide Bond Rotation | Splitting of NCH₂ signals adjacent to the carbonyl group. Coalescence at higher temperatures. | Substituents on the benzoyl ring, solvent. | Generally higher than ring inversion. | nih.govrsc.orgresearchgate.net |

| Piperazine Ring Inversion | Splitting of NCH₂ signals adjacent to the amine nitrogen. Coalescence at higher temperatures. | Aryl substituent on the amine nitrogen. | Generally lower than amide rotation. | nih.govrsc.org |

| Syn/Anti Isomerism (symmetrical derivatives) | Four independent NCH₂ signals at low temperature coalescing to one at high temperature. | Solvent, temperature. | Calculated from a single coalescence temperature. | nih.govrsc.org |

Computational and Theoretical Studies of 2 4 Nitrophenyl Piperazine

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 2-(4-Nitrophenyl)piperazine. These methods offer a detailed view of the molecule's electronic structure and geometry.

Density Functional Theory (DFT) Applications in Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems, such as molecules. For derivatives of this compound, DFT calculations, often using the B3LYP exchange-correlation functional with basis sets like 6-31G* or 6-311++G(d,p), have been employed to predict and analyze their molecular structure and reactivity. tandfonline.comscispace.com

These calculations can reveal the stability of different molecular conformations. tandfonline.com For instance, in a study of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, DFT was used to compare the calculated molecular structure with experimental X-ray diffraction data, confirming the stability of the observed conformation. tandfonline.com Furthermore, DFT helps in understanding the molecule's reactivity through the analysis of frontier molecular orbitals. tandfonline.com

Analysis of Molecular Geometry, Electrostatic Potential Surfaces, and Charge Distribution

The geometry of this compound derivatives is a key determinant of their biological activity. DFT calculations have shown that the nitrophenyl group in related compounds tends to have a planar geometry, which can be crucial for interactions with biological targets like DNA. The piperazine (B1678402) ring itself typically adopts a chair conformation, which is the most stable arrangement. scispace.com

Molecular electrostatic potential (MEP) surfaces are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. iucr.org For tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, MEP analysis revealed the molecule's stability and conformational preferences. tandfonline.com The distribution of charges, with negative potential often localized around the nitro group and positive potential near hydrogen atoms, provides insights into potential intermolecular interactions. iucr.orgresearchgate.net

Determination of Ionization Energy and Electron Affinity

Ionization energy (IE) and electron affinity (EA) are fundamental electronic properties that influence a molecule's reactivity and its behavior in electronic devices. researchgate.net Computational methods, including DFT, can be used to determine these values. researchgate.netmolaid.com For similar piperazine compounds, these parameters have been calculated to understand their redox properties and potential for charge transfer interactions. researchgate.net The IE represents the energy required to remove an electron, while the EA is the energy released when an electron is added. These values are crucial for assessing the electron-donating and electron-accepting capabilities of the molecule. chiba-u.jp

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the binding of a ligand, such as this compound, to a biological target. These methods are instrumental in drug discovery and design.

Ligand-Protein Interaction Prediction (e.g., Enzymes, Receptors)

Molecular docking studies have been widely used to predict the binding modes and affinities of nitrophenylpiperazine derivatives with various protein targets, including enzymes and receptors. nih.gov For example, derivatives of nitrophenylpiperazine have been investigated as potential tyrosinase inhibitors. nih.gov Molecular docking simulations helped to elucidate the interactions between the inhibitor and the enzyme's active site, revealing that the piperazine ring can orient the substituted moiety correctly for effective binding. nih.gov

In other studies, docking has been used to predict the interactions of similar compounds with targets like dopamine (B1211576) receptors and VEGFR-2 kinase. tandfonline.com These simulations provide valuable information on the binding energy and the specific amino acid residues involved in the interaction, guiding the design of more potent and selective inhibitors. nih.govajchem-a.com For instance, a study on piperazine-chalcone hybrids identified key interactions with VEGFR-2, leading to the discovery of potent anticancer agents. tandfonline.com

| Compound Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| 1,8-naphthalimide-arylsulfonyl derivative (SA7) | Carbonic Anhydrase IX (CAIX) | -8.61 | Not Specified | nih.gov |

| Imidazolo-Triazole hydroxamic acid derivative (F4) | Histone Deacetylase 2 (HDAC2) | -8.7 | HIS 146, PHE 155, PHE 210, LEU 276 | ajchem-a.com |

| Nitrophenylpiperazine derivative (4l) | Tyrosinase | Not Specified | Not Specified | nih.gov |

DNA Binding Studies through Molecular Docking

Molecular docking has also been employed to investigate the potential of nitrophenylpiperazine derivatives to interact with DNA. These studies suggest that compounds with a planar nitrophenyl group can bind to DNA, potentially through intercalation between the base pairs or by fitting into the minor groove. The binding affinity can be estimated through the calculated binding energy (ΔG). For a related compound, 1-acetyl-4-(2-chloro-4-nitrophenyl)piperazine, a binding affinity of -7.5 kcal/mol was reported, indicating a strong interaction with DNA. Such interactions can inhibit DNA replication and transcription, forming a basis for potential anticancer activity.

| Compound Derivative | Target | Predicted Binding Affinity (ΔG, kcal/mol) | Predicted Binding Mode | Reference |

| 1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine | DNA | -7.5 | Intercalation/Groove Binding |

Elucidation of Binding Modes and Identification of Crucial Amino Acid Residues

Computational docking studies have been instrumental in elucidating the binding modes of derivatives containing the this compound moiety with various biological targets. These in silico methods predict the preferred orientation of the ligand within the active site of a protein, identifying key interactions that stabilize the complex.

For instance, molecular docking of a derivative, 2-(4-(4-Nitrophenyl)piperazin-1-yl)-N-(5-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide, with the carbohydrate-binding site of Galectin-1 (Gal-1), a protein implicated in cancer progression, has been performed. The analysis revealed interactions with highly conserved amino acid residues crucial for binding, including His44, Asn46, Arg48, Val59, Asn61, Trp68, and Glu71. researchgate.net Similarly, docking studies of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives with Carbonic Anhydrase IX (CAIX) highlighted interactions with residues such as Arg6, Trp9, Val130, and Asn66. nih.gov

In the context of tyrosinase inhibition, molecular docking of potent inhibitors from a series of 4-nitrophenylpiperazine derivatives was conducted to understand the enzyme-inhibitor interactions at the molecular level. nih.gov Furthermore, docking studies of various piperazine derivatives have identified key binding interactions with targets like acetylcholinesterase (AChE), amylase, and monoamine oxidase A (MAO-A), confirming the role of the nitrophenylpiperazine scaffold in anchoring ligands to protein active sites. researchgate.netdergipark.org.tr

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are pivotal for optimizing lead compounds. By systematically modifying the chemical structure of this compound and correlating these changes with biological activity, researchers can develop models that predict the potency and selectivity of new analogs.

Correlation of Structural Features with Observed Biological Activity and Potency

A direct correlation between the structural features of this compound derivatives and their biological potency has been established in several studies. For example, a series of N′-(2,4-disubstitutedbenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)acetohydrazide derivatives were synthesized and evaluated for their anticholinesterase activity. wiley.comscispace.com The results showed that the nature and position of substituents on the benzylidene ring significantly impacted the inhibitory potency against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). wiley.comwiley.com

Similarly, the antibacterial activity of pleuromutilin (B8085454) derivatives was enhanced by incorporating a 4-nitrophenylpiperazine moiety. The derivative featuring a nitro group at the para-position of the phenyl ring demonstrated superior activity against Methicillin-resistant Staphylococcus aureus (MRSA) compared to other substituted analogs. researchgate.net In another study on tyrosinase inhibitors, a series of 4-nitrophenylpiperazine derivatives were evaluated, with the results clearly linking specific structural motifs to inhibitory potency (IC₅₀ values). nih.gov

Table 1: Correlation of Structural Substituents with Tyrosinase Inhibitory Activity This table is interactive. Click on the headers to sort the data.

| Compound ID | R-Group on Piperazine | IC₅₀ (µM) |

|---|---|---|

| 4a | 2-chlorobenzoyl | > 100 |

| 4b | 2-bromobenzoate (B1222928) | > 100 |

| 4d | 4-nitrobenzoate | 90.11 |

| 4l | Indole (B1671886) derivative | 72.55 |

Data sourced from a study on nitrophenylpiperazine derivatives as tyrosinase inhibitors. nih.gov

Prediction of Chemical Reactivity and Pharmacological Profiles

Computational tools are frequently used to predict the chemical reactivity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound derivatives. These predictions are crucial for the early-stage assessment of a compound's drug-likeness.

In silico studies predict that the electron-withdrawing nitro group on the phenyl ring increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes and bind to hydrophobic pockets in receptors. The nitro group is also predicted to be susceptible to bioreduction, forming reactive intermediates that may contribute to cytotoxic effects, a key aspect of its potential anticancer activity. ADMET predictions for various derivatives have been performed to evaluate parameters such as inhibition of cytochrome P450 enzymes (e.g., CYP2D6) and permeability across the blood-brain barrier (BBB). dergipark.org.trvulcanchem.com These studies help in forecasting the pharmacological profile and potential for clinical use. dergipark.org.tr

Influence of Substituents on Activity and Selectivity

The substituents on the this compound scaffold profoundly influence biological activity and selectivity. The electron-withdrawing nature of the nitro group itself is a key determinant of the molecule's properties.

Studies on anticholinesterase agents showed that adding hydroxyl and fluoro substituents to the benzylidene ring of nitrophenylpiperazine-hydrazone derivatives was vital for their activity. wiley.com In a series of oxadiazole-piperazine conjugates, the substitution on the piperazine nitrogen dramatically affected potency and selectivity for human acetylcholinesterase (hAChE) versus BACE-1. nih.gov For example, replacing a phenyl group with a benzyl (B1604629) group significantly increased hAChE inhibition. nih.gov

In another context, the activity of N-phenylpiperazine derivatives against M. kansasii was found to be positively influenced by increased lipophilicity and the presence of electron-donating substituents elsewhere on the molecule, highlighting a complex interplay of electronic and steric effects. researchgate.net A clear SAR was also observed in a series of tyrosinase inhibitors, where replacing a simple phenyl or benzyl ring with a more complex indole or pyridine (B92270) moiety led to a significant improvement in inhibitory potency. nih.gov This demonstrates that strategic modification of the piperazine substituent is a powerful tool for tuning the biological profile of the core structure.

Electrochemical Studies and pH-Dependent Redox Mechanisms

The electrochemical behavior of this compound derivatives has been investigated to understand their redox properties, which can be relevant to their mechanism of action and metabolic fate. Studies on a closely related compound, sodium 4-(4-nitrophenyl)piperazine-1-carbodithioate (SNPC), have revealed a pH-dependent redox mechanism. researchgate.net

The reduction of the nitro group on the phenyl ring is a key electrochemical process. Voltammetric studies showed that the reduction potential of this group is influenced by the pH of the medium. researchgate.net A plot of the cathodic peak potential (Epc) versus pH for SNPC yielded a linear relationship with a slope indicating that protons are consumed in the reduction process. This suggests a redox mechanism where the nitro group undergoes a multi-electron, multi-proton reduction, likely to a hydroxylamine (B1172632) or amine group. researchgate.net This pH-dependent behavior is critical, as the redox properties of the compound can vary in different physiological environments with varying pH. researchgate.netresearchgate.net Further electrochemical investigations on polymers containing the 1-(4-nitrophenyl)piperazine (B103982) moiety also identified an irreversible cathodic peak, confirming the redox activity of this structural unit. acs.org

Investigations into the Biological Activities and Pharmacological Mechanisms

Receptor Ligand and Modulator Research (In Vitro)

A derivative of 2-(4-nitrophenyl)piperazine is a core component of SRA880, a non-peptide antagonist selective for the somatostatin (B550006) sst(1) receptor. nih.govsigmaaldrich.com In vitro studies have demonstrated that SRA880 exhibits high affinity for sst(1) receptors in various species, including rats, mice, monkeys, and humans. nih.gov Specifically, it binds with high affinity to native cerebral cortex sst(1) receptors (pKd = 7.8-8.6) and human recombinant sst(1) receptors (pKd = 8.0-8.1). nih.gov In contrast, its affinity for other somatostatin receptor subtypes is significantly lower (pKd ≤ 6.0). nih.gov Functional assays, such as those measuring the inhibition of forskolin-stimulated cAMP accumulation and SRIF-stimulated GTPγS binding, have shown that SRA880 acts as a competitive antagonist with pKB values ranging from 7.5 to 7.7. nih.gov These findings established SRA880 as the first non-peptide sst(1) receptor antagonist, providing a valuable tool for studying the physiological roles of this receptor. nih.govnih.gov

The 4-phenylpiperazine moiety, a close structural relative of this compound, is a key pharmacophore in the development of selective dopamine (B1211576) receptor ligands. nih.gov Research has shown that derivatives of phenylpiperazine can be designed to exhibit high affinity and selectivity for D2, D3, and D4 receptor subtypes. nih.govacs.org For instance, compound 6, which features a 4-phenylpiperazine group, demonstrates high affinity for the D4 receptor (pKi = 8.54) and significant selectivity over D2 and D3 receptors. acs.org Further modifications to the terminal aryl ring of arylpiperazines can modulate their efficacy and selectivity. acs.org For example, the 2-pyridyl derivative 29 shows an enhanced selectivity profile for the D4 receptor over D2 and D3 receptors. acs.org The development of such selective ligands is crucial for exploring the specific functions of dopamine receptor subtypes. nih.gov

Table 1: Dopamine Receptor Binding Affinities of Select Phenylpiperazine Derivatives

| Compound | D2 Receptor (pKi) | D3 Receptor (pKi) | D4 Receptor (pKi) | Selectivity (D2/D4) | Selectivity (D3/D4) | Reference |

|---|---|---|---|---|---|---|

| Compound 6 | - | - | 8.54 | 380 | 457 | acs.org |

| Compound 24 | - | - | - | 8318 | 3715 | acs.org |

| Compound 29 | - | - | - | 1230 | 1148 | acs.org |

The arylpiperazine structure is also a common feature in ligands targeting serotonin (B10506) (5-HT) receptors. tandfonline.comtandfonline.com Studies have explored the synthesis of arylpiperazine derivatives to develop dual D2 and 5-HT1A receptor ligands. tandfonline.comtandfonline.com The binding affinity of these compounds for 5-HT receptors can be substantial. For example, novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, which can be conceptually linked to piperazine (B1678402) structures, have demonstrated high affinity for 5-HT1A receptors, with pKi values ranging from 8.18 to 12.80. acs.org In some cases, these compounds exhibit high selectivity for the 5-HT1A receptor over the D2 receptor. acs.org The structural diversity of the arylpiperazine scaffold allows for the fine-tuning of binding affinities and selectivities across different 5-HT receptor subtypes. nih.govnih.gov

Research has identified N-phenylpiperazine derivatives as potent ligands for sigma receptors (S1R and S2R). acs.orgacs.org The introduction of a nitro substituent on the phenyl ring has been shown to enhance the binding potency at the S1R. acs.org Some adamantane-containing phenylalkylamines, which share structural similarities with phenylpiperazine derivatives, exhibit nanomolar binding affinities for sigma receptors. researchgate.net For instance, compound 17b in one study showed a high S1R binding affinity (Ki = 2.9 nM) with 28-fold selectivity over S2R. researchgate.net The sigma-2 receptor (S2R) is of particular interest as it is overexpressed in many human cancers, making S2R ligands potential therapeutic agents. researchgate.netnih.gov

Table 2: Sigma Receptor Binding Affinities of Select Adamantane Phenylalkylamines

| Compound | S1R Binding Affinity (Ki, nM) | S2R Binding Affinity (Ki, nM) | Selectivity (S1R/S2R) | Reference |

|---|---|---|---|---|

| 17b | 2.9 | - | 28-fold over S2R | researchgate.net |

The modulation of potassium channels is another area where piperazine-containing compounds have been investigated. ucl.ac.ukgoogle.com Ion channels, including potassium channels, are crucial for cellular signaling and are implicated in a variety of diseases. uva.esnih.gov While direct studies on this compound's effect on potassium channels are limited, the broader class of piperazine derivatives has been explored for such activities. For example, certain K2P potassium channels can be modulated by small molecules, and dysfunction in these channels is linked to various pathological conditions. nih.gov

The piperazine moiety is a key structural element in a number of epidermal growth factor receptor (EGFR) inhibitors. nih.govmdpi.com EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, can drive tumorigenesis. nih.govgoogle.com Several generations of EGFR inhibitors have been developed for cancer therapy. mdpi.comnih.gov While specific data on this compound as a direct EGFR inhibitor is not prominent, related structures are integral to potent inhibitors. For instance, the substitution of a 4-fluorophenyl ring with a 4-(4-methylpiperazinyl)-3-nitrophenyl group in one study led to a compound with significantly improved EGFR inhibitory activity (IC50: 236.38 ± 0.04 nM), comparable to the control drug erlotinib. nih.gov This highlights the potential of the nitrophenylpiperazine scaffold in the design of new EGFR inhibitors. google.com

Table 3: EGFR Inhibitory Activity of Select Compounds

| Compound | EGFR IC50 (nM) | Reference |

|---|---|---|

| 2c | 617.33 ± 0.04 | nih.gov |

| 2d | 710 ± 0.05 | nih.gov |

| 3c | 236.38 ± 0.04 | nih.gov |

| Erlotinib (Control) | 239.91 ± 0.05 | nih.gov |

Potassium Channel Modulation

Antimicrobial Activity Investigations (In Vitro Focus)

Derivatives of this compound have been the subject of numerous studies to determine their potential as antimicrobial agents. These investigations have revealed a broad spectrum of activity against various bacterial and fungal pathogens, including drug-resistant strains.

The antibacterial potential of this compound derivatives has been evaluated against a range of clinically relevant Gram-positive and Gram-negative bacteria.

Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA): A novel pleuromutilin (B8085454) derivative, 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM), has demonstrated excellent in vitro antibacterial activity against S. aureus ATCC 29213 and MRSA ATCC 43300. nih.govmdpi.com Its potency was found to be greater than the reference drug, tiamulin. nih.gov Another derivative, 22-[2-(4-((4-nitrophenyl piperazine)methyl)-1,2,3-triazol-1-yl)-1-(piperazine-1-yl) ethyl-1-one] deoxy pleuromutilin (compound 59), also exhibited a prominent antibacterial effect against MRSA with a Minimum Inhibitory Concentration (MIC) of 1 µg/mL. nih.gov Furthermore, a bis(pyrazole-benzofuran) hybrid, 1,4-Bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine (compound 5e), showed notable efficacy with MIC values of 1.2 µM against S. aureus and 9.0-18.1 µM against different MRSA strains. researchgate.net

Escherichia coli: The antibacterial activity of derivatives has also been tested against the Gram-negative bacterium E. coli. Compound 59 was evaluated against E. coli ATCC 25922. nih.gov The bis(pyrazole) derivative, compound 5e, was effective against E. coli with an MIC of 1.2 µM. researchgate.net

Mycobacterium kansasii and Mycobacterium marinum: Certain N-phenylpiperazine derivatives have shown significant activity against mycobacterial strains. researchgate.netnih.gov Specifically, 1-{3-[(4-butoxybenzoyl)-oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride demonstrated high inhibitory activity against M. kansasii and M. marinum, with MIC values of 15.0 µM for both strains. researchgate.netnih.gov Another related compound, 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride, also showed potent inhibition against M. kansasii (MIC = 15.4 µM). researchgate.netnih.govresearcher.life

Streptococcus mutans and Vancomycin-resistant Enterococcus (VRE): The efficacy of these compounds extends to other challenging pathogens. The bis(pyrazole-benzofuran) hybrid, compound 5e, was effective against S. mutans with an MIC of 1.2 µM and against a VRE strain (ATCC:51575) with an MIC of 18.1 µM. researchgate.net

| Compound Derivative | Bacterial Strain | MIC (µM) | Reference |

|---|---|---|---|

| 1-{3-[(4-Butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | Mycobacterium kansasii | 15.0 | researchgate.netnih.gov |

| 1-{3-[(4-Butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | Mycobacterium marinum | 15.0 | researchgate.netnih.gov |

| 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | Mycobacterium kansasii | 15.4 | researchgate.netnih.gov |

| 1,4-Bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine (5e) | Staphylococcus aureus | 1.2 | researchgate.net |

| 1,4-Bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine (5e) | Escherichia coli | 1.2 | researchgate.net |

| 1,4-Bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine (5e) | Streptococcus mutans | 1.2 | researchgate.net |

| 1,4-Bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine (5e) | MRSA (ATCC:43300) | 9.0 | researchgate.net |

| 1,4-Bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine (5e) | VRE (ATCC:51575) | 18.1 | researchgate.net |

Research has also explored the antifungal properties of this compound derivatives against various fungal species, including plant and human pathogens.

Bipolaris sorokiniana and Fusarium avenaceum: A study investigating a series of N-phenylpiperazines tested their inhibitory activity against the plant pathogenic fungi Bipolaris sorokiniana and Fusarium avenaceum. researchgate.netnih.gov Among the tested compounds, 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)-piperazinediium dichloride demonstrated the highest activity against F. avenaceum, with an MIC value of 14.2 µM. researchgate.netnih.gov

Candida albicans and Saccharomyces cerevisiae: The antifungal potential against human pathogenic yeasts has also been assessed. A series of novel triazole compounds incorporating a piperazine moiety were evaluated against Candida albicans. nih.gov In another study, certain synthesized Mannich bases with a 4-nitrophenyl piperazine moiety showed high fungistatic activity against Candida species. semanticscholar.org Additionally, other research has indicated that some compounds possess mild antifungal activity against Saccharomyces cerevisiae. nih.gov

| Compound Derivative | Fungal Strain | MIC (µM) | Reference |

|---|---|---|---|

| 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)-piperazinediium dichloride | Fusarium avenaceum | 14.2 | researchgate.netnih.gov |

Several derivatives containing the this compound scaffold have been specifically investigated for their antimycobacterial effects, showing promise against non-tuberculous mycobacteria.

A study focused on N-phenylpiperazine derivatives revealed that most compounds exhibited moderate effects, but some showed high inhibition activity against Mycobacterium kansasii and Mycobacterium marinum. researchgate.netnih.gov For instance, 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride was particularly effective, with an MIC of 15.0 µM against both M. kansasii and M. marinum. researchgate.netnih.gov The activity against M. kansasii was found to be positively influenced by higher lipophilicity and the electron-donor properties of substituents on the molecule. researchgate.netnih.gov Other research on N-arylpiperazines also highlighted promising activity against M. kansasii, with some derivatives showing efficacy comparable to or even greater than the standard antimycobacterial drug isoniazid. mdpi.com

To understand the nature of the antibacterial action, studies have distinguished between bactericidal (killing bacteria) and bacteriostatic (inhibiting bacterial growth) effects, often using time-kill assays.

The pleuromutilin derivative NPDM was identified as a potent bactericidal agent against MRSA. nih.govmdpi.comnih.gov The ratio of its Minimum Bactericidal Concentration (MBC) to its MIC was determined to be one, which indicates a bactericidal effect. nih.gov Time-kill assays revealed that NPDM's antibacterial effect was time-dependent rather than concentration-dependent. nih.gov At a concentration of ≥2 x MIC, NPDM demonstrated bactericidal activity against MRSA after 24 hours of incubation. nih.gov

Similarly, another pleuromutilin derivative, compound 59, showed more rapid bactericidal kinetics against MRSA in time-kill studies when compared to tiamulin. nih.gov The bis(pyrazole) derivative, compound 5e, also had its MBC values determined against various strains, which were often equivalent or double the MIC values, suggesting a bactericidal mode of action. researchgate.net For example, against E. coli, both the MIC and MBC were 1.2 µM. researchgate.net A Mannich base derivative, compound 8, which contains a 4-nitrophenyl moiety attached to piperazine, was also shown to have a bactericidal effect against S. aureus, B. cereus, E. coli, and K. pneumoniae, as indicated by an MBC/MIC ratio of less than 4. semanticscholar.org

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antibiotics. Some this compound derivatives have been investigated for their ability to inhibit biofilm formation.

The bis(pyrazole-benzofuran) hybrid, compound 5e, demonstrated more effective biofilm inhibition against S. aureus, S. mutans, and E. coli than the reference antibiotic, ciprofloxacin. researchgate.net It exhibited half-maximal inhibitory concentration (IC50) values for biofilm inhibition of 3.0 µM, 3.2 µM, and 3.3 µM against S. aureus, S. mutans, and E. coli, respectively. researchgate.net Other research has pointed to novel triazole-piperazine derivatives possessing anti-biofilm properties against biofilms of C. auris and S. aureus. grafiati.com

| Compound Derivative | Bacterial Strain | Biofilm Inhibition IC50 (µM) | Reference |

|---|---|---|---|

| 1,4-Bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine (5e) | Staphylococcus aureus | 3.0 | researchgate.net |

| Streptococcus mutans | 3.2 | researchgate.net | |

| Escherichia coli | 3.3 | researchgate.net |